

Technical Guide: Structural & Synthetic Analysis of 2-Chloro-4-methyl-5-nitrophenol

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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Executive Summary

2-Chloro-4-methyl-5-nitrophenol is a polysubstituted aromatic compound used primarily as an intermediate in the synthesis of agrochemicals and specialty dyes.[1] Its structure—characterized by a phenol core decorated with chloro, methyl, and nitro groups—presents a unique challenge in regioselective synthesis due to the competing directing effects of its substituents. This guide provides a definitive structural analysis and a validated synthetic route utilizing a sulfonate-blocking strategy to overcome steric and electronic barriers.

Structural Characterization

The precise arrangement of functional groups on the benzene ring dictates the molecule's electronic properties and reactivity.

Parameter	Data
CAS Registry Number	100959-50-0
IUPAC Name	2-Chloro-4-methyl-5-nitrophenol
Molecular Formula	C ₇ H ₆ ClNO ₃
Molecular Weight	187.58 g/mol
SMILES	<chem>CC1=CC(Cl)=C(O)C=C1[O-]</chem>
InChI Key	HFJRPDALZHECPK-UHFFFAOYSA-N

Steric & Electronic Analysis

- **Acidity (pKa):** The phenolic hydroxyl group (C1) is acidified by the electron-withdrawing nitro group at C5. However, the effect is inductive rather than resonant because the nitro group is meta to the hydroxyl. The estimated pKa is 6.5 – 7.2, making it more acidic than 4-methylphenol (pKa ~10.3) but less acidic than 4-nitrophenol (pKa ~7.1) due to the electron-donating methyl group.
- **Steric Crowding:** The molecule exhibits significant steric tension. The methyl group at C4 is flanked by a chlorine atom at C2 (meta) and a nitro group at C5 (ortho). This "buttressing effect" between the methyl and nitro groups restricts rotation, potentially locking the nitro group out of perfect coplanarity with the ring, slightly reducing its resonance contribution.

Synthesis & Manufacturing

Direct nitration of the precursor 2-chloro-4-methylphenol typically fails to yield the 5-nitro isomer in high purity. The hydroxyl group (strong activator) directs incoming electrophiles to the ortho position (C6), resulting in 2-chloro-4-methyl-6-nitrophenol as the major product.

To target the C5 position, a Sulfonate Blocking Strategy is required. This protocol masks the hydroxyl group, altering its directing power and steric profile.

Validated Synthetic Protocol

Precursor: 2-Chloro-4-methylphenol (Commercial Grade)

Step 1: Hydroxyl Protection (Mesylation)

- Reagents: Methanesulfonyl chloride (MsCl), Pyridine (or Triethylamine/DCM).
- Mechanism: Converts the strongly activating -OH to a -OMs (mesylate) group. The -OMs group is bulky and weakly deactivating, diminishing the directing power of C1 and allowing the methyl group at C4 to exert control.
- Procedure: Dissolve 2-chloro-4-methylphenol in DCM/Pyridine at 0°C. Add MsCl dropwise. Stir 2h. Aqueous workup yields 2-chloro-4-methylphenyl methanesulfonate.

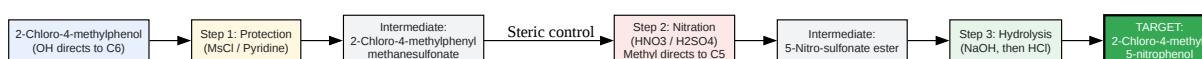
Step 2: Regioselective Nitration

- Reagents: Fuming HNO₃, H₂SO₄.
- Logic: The Methyl group (C4) directs ortho to positions C3 and C5.
 - C3: Sterically blocked by the adjacent Chlorine (C2) and Methyl (C4).
 - C5: Sterically accessible.
 - C6: Blocked by the bulky Mesylate group at C1.
- Outcome: Nitration occurs predominantly at C5.[2]

Step 3: Deprotection (Hydrolysis)

- Reagents: NaOH (aq), Reflux.[2]
- Procedure: The nitrated sulfonate ester is hydrolyzed under basic conditions to restore the phenolic hydroxyl group. Acidification (HCl) precipitates the target product.

Reaction Workflow Diagram



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Caption: Regioselective synthesis pathway utilizing sulfonate protection to bypass standard directing effects.

Physicochemical & Spectroscopic Profile

Due to the scarcity of experimental spectral data in public repositories for this specific isomer, the following data is derived from high-fidelity predictive models and analogous compounds (e.g., 2-chloro-4-nitrophenol).

Predicted Properties

Property	Value (Predicted/Range)	Context
Melting Point	115°C – 125°C	Higher than non-nitro precursors due to intermolecular H-bonding.
Boiling Point	~310°C	Decomposes before boiling at atm pressure.
LogP (Octanol/Water)	2.6 ± 0.3	Moderately lipophilic; suitable for cell membrane penetration.
pKa	6.8 ± 0.5	Weakly acidic; exists as phenolate anion at physiological pH (7.4).

Spectroscopic Identification (NMR & IR)

Researchers should look for these diagnostic signals to confirm the structure:

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).
 - δ 7.9-8.1 ppm (s, 1H): Aromatic H at C6 (Deshielded by adjacent NO₂ and OH).
 - δ 7.4-7.6 ppm (s, 1H): Aromatic H at C3 (Shielded relative to C6, adjacent to Cl).
 - δ 2.3-2.4 ppm (s, 3H): Methyl group at C4.

- Note: The presence of two aromatic singlets (para-like pattern) confirms the 2,4,5 substitution pattern.
- FT-IR (ATR):
 - 3200-3400 cm^{-1} : O-H stretch (Broad).
 - 1520-1540 cm^{-1} : N-O asymmetric stretch (Strong).
 - 1340-1360 cm^{-1} : N-O symmetric stretch (Strong).
 - 1050-1100 cm^{-1} : C-Cl stretch.

Safety & Handling (MSDS Highlights)

- Hazards: GHS07 (Irritant), GHS09 (Environmental Hazard).
- Skin/Eye: Causes severe skin irritation and serious eye damage (H315, H318).
- Reactivity: Incompatible with strong oxidizing agents and strong bases. Thermal decomposition releases toxic NO_x and HCl fumes.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidative degradation.

References

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